

JNJ 2408068 solution preparation and stability

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Compound of Interest		
Compound Name:	JNJ 2408068	
Cat. No.:	B1673003	Get Quote

Application Notes and Protocols: JNJ-2408068

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV). It functions by targeting the viral fusion (F) protein, a critical component for viral entry into host cells. By binding to the F protein, JNJ-2408068 stabilizes its prefusion conformation, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes. This mechanism effectively blocks viral replication at an early stage. These application notes provide detailed protocols for the preparation and handling of JNJ-2408068 solutions, along with available stability data to ensure consistent and reliable experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of JNJ-2408068 is provided below.

Property	Value	Reference
Molecular Formula	C22H30N6O	[1]
Molecular Weight	394.51 g/mol	[1]
Appearance	White to off-white solid	[1]
CAS Number	317846-22-3	[1]



Solution Preparation Solubility Data

JNJ-2408068 exhibits good solubility in dimethyl sulfoxide (DMSO). It is important to use freshly opened, anhydrous DMSO for optimal dissolution, as the compound's solubility can be significantly impacted by the presence of water in the solvent.[1]

Solvent	Concentration	Notes
DMSO	100 mg/mL (253.48 mM)	Ultrasonic treatment may be required for complete dissolution.[1]

Note: Comprehensive solubility data in other common laboratory solvents such as ethanol, methanol, or aqueous buffers (e.g., PBS) is not readily available in the public domain. It is recommended to perform small-scale solubility tests before preparing large volumes of solutions in alternative solvents.

Protocol for Preparing a Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of JNJ-2408068 in DMSO.

Materials:

- JNJ-2408068 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:



- Equilibrate the JNJ-2408068 powder to room temperature before opening the container to prevent condensation.
- Weigh the desired amount of JNJ-2408068 powder in a sterile tube. For example, to prepare
 1 mL of a 100 mM solution, weigh out 39.45 mg of the compound.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
- Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended in the stability section.

Protocol for Preparing a Formulation for In Vivo Studies

This protocol is adapted from a formulation used in preclinical studies and involves a two-step dilution process.

Materials:

- JNJ-2408068 stock solution in DMSO (e.g., 25 mg/mL)
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- Sterile Saline (0.9% NaCl)
- Sterile tubes for dilution

Procedure: Part 1: Preparation of 20% SBE-β-CD in Saline

- Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
- Mix until the SBE-β-CD is completely dissolved and the solution is clear.



• This 20% SBE-β-CD solution can be stored at 4°C for up to one week.

Part 2: Preparation of the Final JNJ-2408068 Formulation

- To prepare a 1 mL working solution as an example, add 100 μ L of a 25.0 mg/mL JNJ-2408068 stock solution in DMSO to 900 μ L of the 20% SBE- β -CD in saline solution.
- Mix the solution thoroughly to ensure homogeneity. The resulting solution will have a final JNJ-2408068 concentration of 2.5 mg/mL. The concentration can be adjusted by varying the initial stock concentration or the dilution factor.

Stability and Storage

Proper storage of JNJ-2408068 as a solid and in solution is critical to maintain its integrity and activity.

Solid Compound Storage

Storage Condition	Stability
-20°C	3 years
4°C	2 years

Stock Solution Stability

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

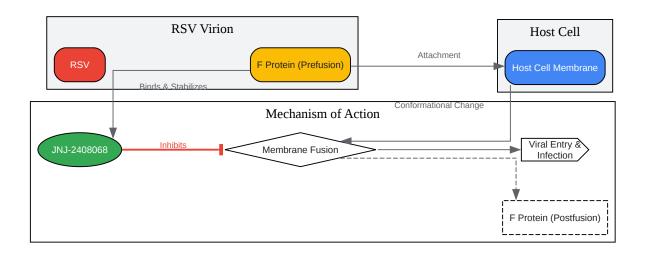
Storage Condition	Stability
-80°C	6 months
-20°C	1 month

Note: Data on the short-term stability of working solutions at room temperature or 4°C is not widely available. It is advisable to prepare fresh working solutions for each experiment and avoid prolonged storage.



Mechanism of Action and Signaling Pathway

JNJ-2408068 is a specific inhibitor of RSV replication that acts by targeting the viral F protein. The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step in viral entry. JNJ-2408068 binds to a hydrophobic pocket within the F protein, stabilizing its prefusion conformation.[2][3][4] This stabilization prevents the necessary structural rearrangements of the F protein that mediate membrane fusion.



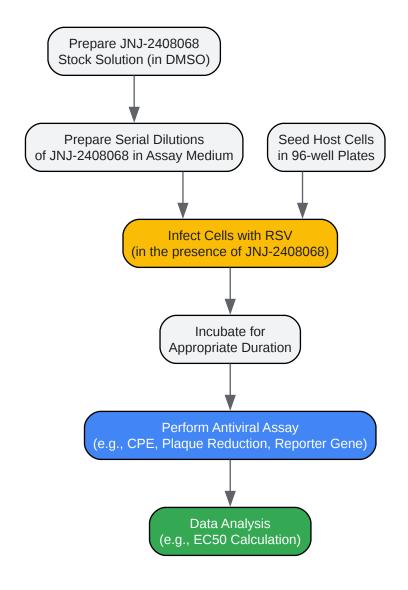
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Caption: Mechanism of RSV Fusion Inhibition by JNJ-2408068.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing JNJ-2408068 in a typical cell-based antiviral assay.





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Caption: General workflow for an in vitro antiviral assay with JNJ-2408068.

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